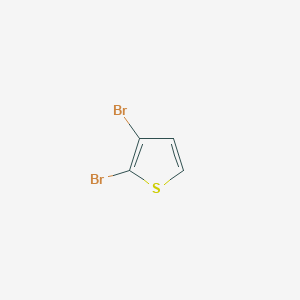

2,3-Dibromothiophene

説明

Structure

2D Structure

特性

IUPAC Name |

2,3-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRJNSFQBYKFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185324 | |

| Record name | 2,3-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-93-0 | |

| Record name | 2,3-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3140-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dibromothiophene and Its Derivatives

Direct Bromination Approaches for 2,3-Dibromothiophene Production

The direct bromination of unsubstituted thiophene (B33073) is generally not a viable method for the selective production of this compound. The reaction of thiophene with bromine tends to proceed in a well-defined sequence, favoring substitution at the more reactive α-positions (2 and 5) first. This leads to a mixture of products, primarily 2-bromothiophene, followed by 2,5-dibromothiophene (B18171), 2,3,5-tribromothiophene (B1329576), and ultimately tetrabromothiophene (B189479). nih.gov

A more controlled and effective approach to synthesize this compound involves the direct bromination of a pre-substituted thiophene. A common strategy is the bromination of 3-bromothiophene (B43185). In a typical procedure, 3-bromothiophene is treated with N-bromosuccinimide (NBS) in a suitable solvent like hexane, often with a catalytic amount of a strong acid such as perchloric acid. acs.org This method directs the second bromine atom to the adjacent C-2 position, yielding this compound in high yields. acs.org

Table 1: Synthesis of this compound via Direct Bromination of 3-Bromothiophene

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3-Bromothiophene | N-Bromosuccinimide (NBS) | Perchloric acid (70%) | Hexane | 24 | 89 | acs.org |

Regioselective Synthesis Strategies from Polybrominated Thiophenes

Selective Hydrodebromination Processes for this compound

The selective removal of bromine atoms (hydrodebromination) from readily available polybrominated thiophenes presents an alternative route to specific dibromo-isomers. While the complete debromination of polybrominated aromatic compounds is common, achieving regioselectivity can be challenging. The susceptibility of a carbon-bromine bond to cleavage is influenced by its position on the aromatic ring. mdpi.com

For instance, the reduction of 2,3,5-tribromothiophene using zinc dust in acetic acid has been shown to selectively remove the α-bromine atoms, yielding 3-bromothiophene. orgsyn.org This selectivity arises from the higher reactivity of the α-positions of the thiophene ring. Although this specific example does not yield this compound, it illustrates the principle of selective hydrodebromination. By carefully choosing the starting polybrominated thiophene and the reaction conditions, it is possible to favor the formation of the desired isomer. For example, starting from tetrabromothiophene and controlling the extent of reduction could potentially offer a pathway to this compound, although isolating it from a mixture of other isomers would be necessary. scispace.com

Halogen-Magnesium Exchange Protocols and Subsequent Electrophilic Quenching

A powerful and highly regioselective method for the functionalization of this compound is the halogen-magnesium exchange. This reaction takes advantage of the greater reactivity of the bromine atom at the 2-position compared to the one at the 3-position. Treatment of this compound with a Grignard reagent, such as ethylmagnesium chloride, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, leads to the selective formation of 3-bromo-2-thienylmagnesium chloride. acs.org

This organometallic intermediate can then be reacted with a wide range of electrophiles to introduce a substituent specifically at the 2-position. This "quenching" step allows for the synthesis of a diverse array of 2-substituted-3-bromothiophenes. acs.org

Table 2: Regioselective Functionalization of this compound via Halogen-Magnesium Exchange

| Electrophile | Product | Yield (%) | Reference |

| D₂O | 2-Deuterio-3-bromothiophene | 95 (NMR) | acs.org |

| Ethyl cyanoformate | Ethyl 3-bromothiophene-2-carboxylate | 81 | acs.org |

| Acetic anhydride | 2-Acetyl-3-bromothiophene | 69 | acs.org |

| p-Toluenesulfonyl cyanide | 3-Bromo-2-cyanothiophene | 69 | acs.org |

| N,N-Dimethylformamide (DMF) | 3-Bromo-2-thiophenecarboxaldehyde | 49 | acs.org |

Electrochemical Synthesis of Functionalized Thiophene Intermediates

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of thiophene chemistry, electrochemical techniques can be employed for C-H functionalization and the formation of carbon-sulfur bonds, leading to various thiophene derivatives. chemistryviews.orgnih.gov While the direct electrochemical synthesis of this compound is not widely documented, the principles of electrochemical synthesis are applicable to the creation of functionalized thiophene intermediates that could serve as precursors.

For example, electrochemical methods have been developed for the synthesis of dibenzothiophenes through an intramolecular C-S cyclization, often mediated by a halogen species. chemistryviews.org This involves the electrochemical generation of a reactive species that facilitates the ring closure. Similar strategies could potentially be adapted for the synthesis of functionalized thiophenes. The use of electrochemistry to precisely control redox processes allows for transformations that might be difficult to achieve with conventional reagents. nih.gov

Derivatization to Advanced Thiophene-Based Precursors

Synthesis of Substituted Thienylboronic Acids and Esters

Thienylboronic acids and their esters are exceptionally useful intermediates in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A non-cryogenic and efficient protocol has been developed for the synthesis of 2-substituted 3-thienylboronic acids and esters starting from this compound. acs.org

This multi-step process begins with the regioselective functionalization of this compound at the 2-position via the halogen-magnesium exchange and electrophilic quench, as described in section 2.2.2. The resulting 2-substituted-3-bromothiophene is then subjected to a palladium-catalyzed borylation reaction. This is typically achieved by reacting the bromothiophene derivative with a boron-containing reagent like pinacolborane in the presence of a palladium catalyst and a suitable ligand. acs.org This sequence provides a flexible route to a variety of substituted thienylboronic acids and esters, which are valuable building blocks for further synthetic transformations. acs.org

Preparation of Brominated Bithiophene and Oligothiophene Derivatives

The synthesis of brominated bithiophenes and oligothiophenes often utilizes cross-coupling reactions, where this compound can serve as a key building block. Methodologies such as Suzuki and Stille couplings are prominently employed to form carbon-carbon bonds, enabling the construction of larger conjugated systems.

A critical aspect of using this compound in these reactions is the regioselectivity of the coupling. Research has consistently shown that for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, the initial substitution preferentially occurs at the C2 position of the thiophene ring. nih.gov This selectivity is a key factor in designing synthetic routes for specifically substituted oligothiophenes.

While single substitutions are selective, achieving double couplings in a one-pot synthesis can be challenging due to steric effects. nih.gov However, advancements in catalyst and reagent systems have enabled efficient one-pot double Suzuki couplings on this compound, leading to the formation of 2,3-disubstituted thiophene derivatives. nih.gov The use of potassium boronate salts, for instance, has been shown to improve the yields of these double coupling reactions, overcoming some of the steric hindrances. nih.gov

Stille Cross-Coupling Reactions

The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. researchgate.netscribd.comwikipedia.orglibretexts.org In the case of this compound, the reaction with organostannanes proceeds regioselectively at the C2 position. researchgate.net The choice of catalyst, such as Pd(PPh₃)₄, and reaction conditions can influence the yield of the desired mono- or di-substituted products. researchgate.net

Detailed studies have explored the coupling of this compound with various organostannanes. The following table summarizes representative results from these studies, highlighting the conditions and yields for the formation of 2-substituted and 2,3-disubstituted thiophenes.

Table 1: Stille Cross-Coupling of this compound with Organostannanes

| Entry | Organostannane | Catalyst / Additive | Solvent | Temp. (°C) | Time (h) | Product(s) (Yield %) |

|---|---|---|---|---|---|---|

| 1 | Alkenylstannane | Pd(PPh₃)₄ | Dioxane | 100 | 18 | 2-alkenyl-3-bromothiophene (65%) |

| 2 | Alkenylstannane | Pd₂(dba)₃ / P(2-furyl)₃ | Dioxane | 60 | 4.5 | 2-alkenyl-3-bromothiophene (81%), 2,3-dialkenylthiophene (11%) |

| 3 | Heteroarylstannane | Pd(PPh₃)₄ | Dioxane | 100 | 18 | 2-heteroaryl-3-bromothiophene (62%) |

| 4 | Heteroarylstannane | PdCl₂(AsPh₃)₂ | Dioxane | 100 | 18 | 2-heteroaryl-3-bromothiophene (80%) |

| 5 | Heteroarylstannane | Pd₂(dba)₃ / P(2-furyl)₃ | Dioxane | 60 | 4.5 | 2-heteroaryl-3-bromothiophene (80%), 2,3-diheteroarylthiophene (10%) |

Data sourced from a study on regioselective palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govlibretexts.orgharvard.edu When this compound is used, the coupling with boronic acids also shows high regioselectivity for the C2 position. nih.govresearchgate.net Classical conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate. researchgate.net

The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, base, and solvent system. The table below outlines the results of Suzuki cross-coupling reactions between this compound and different boronic acids under various conditions.

Table 2: Suzuki Cross-Coupling of this compound with Boronic Acids

| Entry | Boronic Acid | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Yield %) |

|---|---|---|---|---|---|---|

| 1 | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane | 100 | 18 | 2-aryl-3-bromothiophene (35%) |

| 2 | Vinylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane | 100 | 18 | 2-vinyl-3-bromothiophene (40%) |

| 3 | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane | 80 | 18 | 2-aryl-3-bromothiophene (68%) |

| 4 | Vinylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane | 80 | 18 | 2-vinyl-3-bromothiophene (75%) |

| 5 | Arylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Toluene | 100 | 3 | 2-aryl-3-bromothiophene (85%) |

| 6 | Vinylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Toluene | 100 | 3 | 2-vinyl-3-bromothiophene (80%) |

Data compiled from research on regioselective palladium-catalyzed cross-coupling reactions. researchgate.net

These synthetic strategies underscore the utility of this compound as a precursor for building well-defined brominated bithiophene and oligothiophene structures, which are valuable intermediates in materials science and organic electronics.

Reactivity and Mechanistic Investigations of 2,3 Dibromothiophene Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of 2,3-dibromothiophene, the reaction's regioselectivity is well-established, with the initial coupling consistently occurring at the C2 position. nih.govthieme-connect.com This selectivity is attributed to the greater reactivity of the C2-Br bond. However, the subsequent coupling at the C3 position is often hampered by steric effects. nih.govthieme-connect.comnih.gov

Standard Suzuki coupling conditions, while effective for other dibromothiophenes like the 2,4-isomer, are less so for this compound, especially in double coupling reactions. nih.govthieme-connect.comnih.gov The presence of the newly introduced group at C2 creates steric hindrance that impedes the second coupling. nih.gov To overcome this, the use of potassium organotrifluoroborate salts as coupling partners has proven effective, affording good yields for the double coupling of this compound. nih.govthieme-connect.comnih.gov

Research has shown that while the first coupling to yield monocoupled products proceeds efficiently (80-95% yield), the yields for the one-pot double coupling are generally lower than those for 2,4-dibromothiophene (B1333396). nih.gov This highlights the significant role of steric hindrance in the reactivity of this compound. A variety of arylboronic acids have been successfully coupled with this compound, leading to a range of 2,3-disubstituted thiophenes. uwindsor.caacs.org

| Arylboronic Acid/Boronate | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF | 2-Phenyl-3-bromothiophene | 80-95 (mono-coupled) | nih.gov |

| Potassium phenyltrifluoroborate | Pd(dppf)Cl2 | K3PO4 | DMF | 2,3-Diphenylthiophene | Good | nih.gov |

| 2-Thienylboronic acid | Pd(dppf)Cl2 | K3PO4 | DMF | 2-(2'-Thienyl)-3-phenylthiophene | Good | nih.gov |

| o-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | DMF | 2-(2'-Methoxyphenyl)-3-phenylthiophene | Good | nih.gov |

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a pathway to synthesize alkenylated thiophenes from this compound. wikipedia.org This method has been utilized to produce 2,3-di(alkenyl)thiophenes. researchgate.netresearchgate.net These resulting di-alkenylated thiophenes can then be further transformed, for instance, into benzothiophenes through domino '6π-electrocyclization/dehydrogenation' reactions. researchgate.netresearchgate.net The Heck reaction itself is a powerful tool for carbon-carbon bond formation, and its application to this compound opens avenues for creating complex molecular architectures. chim.it

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another key transformation for functionalizing this compound. nrochemistry.com Similar to the Suzuki coupling, the Sonogashira reaction on this compound exhibits high regioselectivity, with the initial coupling occurring at the C2 position. thieme-connect.comuni-rostock.de This selectivity is driven by the higher reactivity of the C2-Br bond. nih.gov

Studies on diiodothiophenes, which are analogous to dibromothiophenes, have further elucidated the factors influencing regioselectivity. rsc.org The nature of the alkyne substituent can influence the rate of the second coupling step. rsc.org One-pot, two-step procedures involving successive Sonogashira couplings with different alkynes have been developed to synthesize unsymmetrically substituted enediynes. acs.orgrsc.org

The Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is an effective method for thiophene (B33073) functionalization. mdpi.com For this compound, the Kumada coupling has been employed to prepare key intermediates for more complex structures. For example, the reaction of this compound with 2-thienylmagnesium bromide in the presence of a palladium catalyst (Pd(dppf)Cl₂) yields 3-bromo-2,2'-bithiophene (B3049182). acs.orgresearchgate.net This intermediate can then be further functionalized to create asymmetrically substituted 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. acs.orgresearchgate.net The reaction proceeds under mild conditions and often with high yields. mdpi.com

Palladium-catalyzed C-H arylation offers a direct method for forming carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents. d-nb.info Mechanistic studies on the C-H arylation of thiophenes have involved the reaction of arylpalladium(II) halide complexes with this compound. oup.com In the presence of an activator like AgNO₃/KF, this reaction leads to electrophilic substitution at a C-H bond of the thiophene, resulting in the C-H arylated product. oup.comoup.com These studies suggest that the catalytic cycle proceeds through an electrophilic substitution pathway. oup.com Furthermore, palladium-catalyzed C-H homocoupling of this compound has been used to synthesize 4,4',5,5'-tetrabromo-2,2'-bithiophene, a precursor for well-defined oligothiophenes. researchgate.net More recent developments have explored palladium-catalyzed 1,4-migration in conjunction with direct arylation to functionalize the typically less reactive β-positions of thiophenes. rsc.org

The site-selective reaction of this compound with active organometallic reagents, such as highly active zinc, allows for the preparation of specific organothienyl intermediates. psu.edu The direct oxidative addition of active zinc to this compound can be controlled to achieve site-selective mono-addition, leading to the formation of 3-bromo-2-thienylzinc bromide. researchgate.netresearchgate.net This selectivity is notable given the pseudo-equivalent nature of the two carbon-bromine bonds. psu.eduresearchgate.net

These thienylzinc reagents are valuable intermediates that can undergo subsequent cross-coupling reactions under mild conditions to afford a variety of functionalized thiophenes in moderate to high yields. researchgate.netresearchgate.net The study of these reactions provides insights into the relative reactivity of the C-Br bonds and the factors that govern selectivity in the oxidative addition process. psu.edu

| Reaction Type | Key Findings | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Initial coupling at C2; steric hindrance affects second coupling; potassium organotrifluoroborates improve yields for double coupling. | nih.govthieme-connect.comthieme-connect.comnih.gov |

| Heck Reaction | Synthesis of 2,3-di(alkenyl)thiophenes, which can be precursors to benzothiophenes. | researchgate.netresearchgate.net |

| Sonogashira Coupling | High regioselectivity for C2 coupling; allows for one-pot synthesis of unsymmetrical enediynes. | thieme-connect.comuni-rostock.dersc.org |

| Kumada Coupling | Effective for preparing intermediates like 3-bromo-2,2'-bithiophene for further functionalization. | mdpi.comacs.orgresearchgate.net |

| Palladium-Catalyzed C-H Arylation | Proceeds via electrophilic substitution; enables direct arylation and homocoupling. | oup.comoup.comresearchgate.net |

| Site-Selective Oxidative Addition (Zinc) | Forms 3-bromo-2-thienylzinc bromide selectively for further coupling reactions. | psu.eduresearchgate.netresearchgate.net |

Halogen Dance Reactions: Isomerization Pathways and Autocatalysis

The "halogen dance" (HD) is a notable isomerization reaction observed in halogenated aromatic compounds, including bromothiophenes. researchgate.net This base-catalyzed reaction involves the intramolecular migration of halogen atoms around the aromatic ring. thieme-connect.comcapes.gov.br For this compound, this process provides pathways to thermodynamically more stable isomers.

Investigations using Density Functional Theory (DFT) have elucidated the mechanistic pathways of these transformations. ias.ac.in The reaction is initiated by the deprotonation of the substrate by a base, forming a nucleophilic anion. ias.ac.in This anion then attacks an electrophilic bromine on a catalyst molecule, leading to a bromo-bridged transition state. ias.ac.in In the case of dibromothiophene isomerizations, studies suggest that tribromothiophenes, such as 2,3,4-tribromothiophene, can act as catalysts. ias.ac.in

| Isomerization Path (Reactant → Product) | Catalyst Type | Nature of Transformation | Role in Reaction Cascade |

|---|---|---|---|

| 2,5-dibromothiophene (B18171) (f) → 2,4-dibromothiophene (c) | Tribromothiophene | Kinetically Favorable | Upstream Reaction |

| 2,5-dibromothiophene (f) → this compound (d) | Tribromothiophene | Kinetically Favorable | Upstream Reaction |

| This compound (d) → 3,4-dibromothiophene (B32776) (h) | Tribromothiophene | Thermodynamically Favorable | Mainstream Reaction to Sink |

Electronic Effects of Bromine Substituents on Reactivity and Conjugation

The presence and position of bromine atoms on the thiophene ring profoundly influence its electronic properties, reactivity, and conjugation. xdbiochems.com In this compound, the two bromine atoms act as electron-withdrawing groups due to their electronegativity. xdbiochems.comcymitquimica.com This electronic perturbation modifies the electron density of the thiophene ring, impacting its behavior in chemical reactions.

The electron-withdrawing effect of the bromine substituents deactivates the thiophene ring towards electrophilic substitution reactions compared to unsubstituted thiophene. cymitquimica.comnumberanalytics.com However, it also increases the acidity of the ring protons (C-H bonds), making deprotonation by a strong base more facile, which is a key step in initiating halogen dance reactions and halogen-metal exchanges. ias.ac.in Furthermore, the electrophilicity of the carbon-bromine (C-Br) bond is affected, making the bromine center susceptible to nucleophilic attack, a crucial feature for the bromo-bridged transition states in HD reactions. ias.ac.in

The electronic effects also modulate the extent of π-conjugation within the molecule. A shorter C-Br bond length can imply more significant resonance interaction between the bromine atom's lone pairs and the aromatic system. ias.ac.in This interaction influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the corresponding HOMO-LUMO gap. ias.ac.in A systematic study comparing all connectivity isomers of thiophene substituted with two dihydrobenzo[b]thiophene groups showed that the substitution pattern significantly alters electron delocalization and HOMO-LUMO energy gaps. acs.org For the parent dibromothiophenes, the 2,3-isomer's electronic properties fit within a spectrum defined by all possible isomers. The connectivity significantly impacts the single-molecule conductance, with this compound derivatives showing an intermediate value compared to other isomers. acs.org This demonstrates that the specific placement of the bromine atoms at the 2 and 3 positions provides a unique electronic and conjugation profile. xdbiochems.com

| Isomer | Conductance (G₀) | Relative Electron Transport |

|---|---|---|

| 2,5-TP-BT | 10-3.75 | Highest |

| 2,3-TP-BT | 10-4.06 | High |

| 3,4-TP-BT | 10-4.78 | Low |

| 2,4-TP-BT | 10-4.83 | Lowest |

Note: TP-BT refers to thiophene substituted with dihydrobenzo[b]thiophene groups. The data illustrates how substitution position affects electronic properties.

Nucleophilic Substitution Processes and Derived Compounds

While direct nucleophilic aromatic substitution (SNAr) on this compound is not a commonly reported pathway, the compound readily undergoes related transformations that result in the substitution of its bromine atoms. These processes typically involve initial activation with a strong base or conversion to an organometallic intermediate.

A primary route for functionalization is through halogen-metal exchange. Reacting this compound with organolithium reagents (like n-butyllithium) or magnesium can generate a thienyl-metal species. thieme-connect.comresearchgate.net This intermediate is highly nucleophilic and readily reacts with a wide range of electrophiles to yield substituted thiophenes. For instance, treatment of this compound with lithium diisopropylamide (LDA) at -80°C induces a halogen dance rearrangement, and the resulting organolithium intermediate can be trapped by various electrophiles. thieme-connect.comcapes.gov.br This method allows for the selective synthesis of 2-substituted 3,5-dibromothiophenes in high yields. thieme-connect.comcapes.gov.br Similarly, halogen-magnesium exchange can be used to introduce electrophiles specifically at the 2-position. researchgate.net

These nucleophilic processes have been used to synthesize a variety of derived compounds. Quenching the lithiated or Grignard intermediates with different electrophiles introduces diverse functional groups onto the thiophene core. This strategy is fundamental for creating more complex molecules for applications in materials science and organic electronics. smolecule.comamazonaws.com For example, the reaction of the lithiated species with electrophiles like methyl iodide, dimethylformamide (DMF), and cyclohexanone (B45756) provides access to methylated, formylated, and cyclohexanol-substituted dibromothiophenes, respectively. thieme-connect.comcapes.gov.br These transformations underscore the versatility of this compound as a building block, where its bromine atoms serve as handles for introducing new functionalities through nucleophilic pathways.

| Electrophile | Derived Compound | Yield (%) |

|---|---|---|

| Methyl iodide | 3,5-Dibromo-2-methylthiophene | 84 |

| Methanol | 3,5-Dibromothiophene | 75 |

| Allyl bromide | 2-Allyl-3,5-dibromothiophene | 81 |

| Dimethylformamide (DMF) | 3,5-Dibromo-2-thiophenecarboxaldehyde | 79 |

| Cyclohexanone | 1-(3,5-Dibromo-2-thienyl)cyclohexanol | 88 |

Application of 2,3 Dibromothiophene in Materials Science and Organic Electronics

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers derived from thiophene (B33073) are central to the field of organic electronics, finding applications in transistors, solar cells, and light-emitting diodes. mdpi.com 2,3-Dibromothiophene, alongside other dihalothiophenes, is a key monomer for synthesizing these materials. The bromine substituents provide reactive sites for various cross-coupling reactions, enabling the formation of extended π-conjugated systems that are essential for charge transport. cmu.edu The synthesis of structurally defined, monodisperse oligothiophenes is also crucial, as these molecules serve as excellent models for understanding the structure-property relationships that govern the performance of their polymer analogues.

The arrangement of monomer units within a polymer chain, known as regioregularity, has a profound impact on the material's properties. In the polymerization of substituted thiophenes, different coupling patterns can arise, such as head-to-tail (HT) or head-to-head (HH) linkages. Early synthetic methods often produced polymers with a random mix of these couplings (regio-random), resulting in twisted polymer backbones that disrupt π-orbital overlap and limit charge carrier mobility.

The development of regioregular synthesis methods, which predominantly yield HT-coupled poly(3-alkylthiophenes) (PATs), was a significant breakthrough. These defect-free, structurally homogeneous polymers exhibit vastly improved electronic and photonic properties because the planar, well-ordered backbone facilitates intermolecular π-π stacking and enhances charge transport. nih.gov The difference in conformation is stark: regioregular P3HT adopts a more planar, extended conformation, whereas regio-random P3HT has a more coiled, disordered structure. researchgate.net This structural order allows for the formation of crystalline domains, which are crucial for high charge carrier mobility.

Transition metal-catalyzed cross-coupling reactions are the most effective methods for synthesizing regioregular polythiophenes and related conjugated polymers. Nickel and palladium complexes are the most widely used catalysts for this purpose.

Nickel-catalyzed polymerizations, such as the Grignard Metathesis (GRIM) method, are well-established for producing regioregular poly(3-alkylthiophenes). nih.gov These reactions typically proceed through a chain-growth mechanism, allowing for control over the polymer's molecular weight. nih.gov The choice of catalyst is critical; for instance, trans-chloro-(2-naphthyl)-bis-(triphenylphosphine)nickel has been used to catalyze the conversion of bromothiophenes into their corresponding nitriles, demonstrating the reactivity of the C-Br bond under nickel catalysis. researchgate.net More recent developments have focused on using earth-abundant nickel(II) bipyridine catalysts for direct arylation polymerization (DArP) to create highly cross-linked thiophene-based polymers. cmu.edu

Palladium-catalyzed reactions, including Stille, Suzuki, and direct arylation polymerization (DArP), are also powerful tools for constructing thiophene-based polymers and oligomers. imperial.ac.uk DArP, in particular, offers a more sustainable "green" approach by reducing the need for pre-functionalized organometallic reagents. imperial.ac.uk For example, palladium catalysts have been successfully used for the one-pot 2,5-diheteroarylation of 2,5-dibromothiophene (B18171) with various heteroarenes, yielding complex oligomers in moderate to good yields. imperial.ac.ukbeilstein-archives.org Research has also shown that aqueous palladium-catalyzed DArP of bromothiophene derivatives is feasible, although challenges related to catalyst separation and polymer aggregation in water need to be addressed. cnr.it

The table below summarizes key aspects of these catalytic systems.

| Catalyst System | Common Reaction Type(s) | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Nickel-based | Grignard Metathesis (GRIM), Direct Arylation Polymerization (DArP) | Effective for regioregular poly(3-alkylthiophenes), often uses more earth-abundant metal. | Synthesis of HT-PATs for high-mobility applications. | nih.gov |

| Palladium-based | Stille, Suzuki, Direct Arylation Polymerization (DArP) | High functional group tolerance, versatile for creating complex oligomers and polymers. | One-pot 2,5-diheteroarylation of 2,5-dibromothiophene. | imperial.ac.ukbeilstein-archives.org |

Solid-state polymerization (SSP) represents a unique, solvent-free method for synthesizing highly ordered conducting polymers. This technique involves the direct conversion of crystalline monomers into a polymer, often initiated by heat or light, without a catalyst. researchgate.net The resulting polymer can retain some of the crystalline order of the monomer, leading to materials with potentially superior electronic properties. researchgate.net

The spontaneous SSP of 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), a derivative of dibromothiophene, was discovered by chance after prolonged storage. beilstein-journals.org Gentle heating of the crystalline monomer transformed it into a highly conducting, bromine-doped polymer. This catalyst-free cross-coupling is driven by the specific packing of the monomers in the crystal lattice, where short distances between halogen atoms on adjacent molecules facilitate the reaction. beilstein-journals.org Researchers have synthesized various dibromothiophene monomers designed to promote an anti-orientation in the solid state, which mimics the s-trans structure of the resulting polythiophene and enhances reactivity and conductivity. mdpi.commdpi.com The conductivity of polymers produced by SSP can be remarkably high; for example, bromine-doped poly(3,4-ethylenedioxythiophene) (PEDOT) prepared via SSP showed conductivity up to 80 S/cm.

While regioregular polythiophenes possess excellent electrical properties, they can lack optimal mechanical strength and processability. nih.gov This limitation can be overcome by incorporating the conducting polythiophene segment into block copolymers with other polymer blocks that provide desirable properties like flexibility or rigidity. nih.gov

Building Block for Organic Semiconductors and Optoelectronic Devices

The inherent versatility of the thiophene ring makes it one of the most important heterocyclic building blocks for creating molecular and macromolecular organic semiconductors. researchgate.net this compound is a valuable starting material for synthesizing these advanced materials. For example, it can be used in a nickel-catalyzed Grignard reaction with 2-thienylmagnesium bromide to produce 2,2′:3′,2″-terthiophene, a core structure for larger semiconducting molecules used in organic solar cells. kpi.ua These thiophene-based semiconductors are integral to a range of optoelectronic devices. mdpi.com

The table below details research findings on oligothiophenes derived from dibromothiophene precursors for electronic applications.

| Oligothiophene Derivative | Synthetic Approach | Key Property/Application | Finding | Reference |

|---|---|---|---|---|

| 2,2′:3′,2″-Terthiophene | Ni-catalyzed Grignard reaction of this compound. | Precursor for p-type semiconductor in organic solar cells. | Successfully synthesized a larger benzotrithiophene-based molecule (DCVT-BTT) for use as an electron donor. | kpi.ua |

| 2,3-Thienoimide (TI) ended oligothiophenes | End-capping oligothiophenes with TI groups. | Ambipolar semiconductor for Organic Light-Emitting Transistors (OLETs). | The TI group induces electron transport, tunes energy levels, and promotes light emission. | imperial.ac.uk |

| Arylamine 2,3-disubstituted bithiophenes | Suzuki and Wittig coupling reactions. | Green dopants for OLEDs. | Developed a series of efficient green-emitting dopants with a bithiophene core. | rsc.org |

Organic Light-Emitting Diodes (OLEDs) are devices where a thin film of organic material emits light in response to an electric current. The performance of an OLED is highly dependent on the materials used in its emissive layer (EML) and charge-transporting layers. Thiophene-based materials are frequently used due to their excellent semiconducting properties and high fluorescence quantum yields. mdpi.com

While direct polymerization of this compound for OLED applications is less common than its 2,5- and 3,4-isomers, its structural motif is crucial in advanced materials designed for high-performance devices. Oligothiophenes containing the 2,3-thieno linkage are particularly promising. For instance, a new class of 2,3-thienoimide-ended oligothiophenes has been developed that demonstrates ambipolar charge transport (conducts both holes and electrons) and remarkable photo- and electroluminescence in the solid state. This combination of properties makes them ideal for use as the single active layer in Organic Light-Emitting Transistors (OLETs), a device architecture that combines the switching function of a transistor with the light-emitting capability of an OLED. imperial.ac.uk

Furthermore, green-emitting dopants for OLEDs have been successfully synthesized based on 2,3-disubstituted bithiophene derivatives, showcasing good device performance. rsc.org The addition of thiophene linkers into polymer backbones has also been shown to be an effective strategy for tuning the emission color, with the goal of achieving white light emission from a single polymer layer. These examples highlight how the specific connectivity offered by 2,3-disubstituted thiophene building blocks can be exploited to create sophisticated materials for next-generation displays and lighting. rsc.org

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are essential components of modern flexible electronics. The performance of these devices is largely dictated by the charge transport characteristics of the organic semiconductor layer. This compound is instrumental in constructing sophisticated thiophene-based polymers and small molecules that serve as the active semiconductor.

For instance, it is a key starting material in the synthesis of fused-ring systems like benzothieno[2,3-b]thiophene (BTT). BTT derivatives have been successfully used as the semiconducting layer in OFETs, demonstrating excellent p-channel behavior with high charge carrier mobility and substantial on/off current ratios. One study on BTT-based semiconductors reported hole mobilities as high as 0.46 cm² V⁻¹ s⁻¹ with on/off ratios exceeding 10⁷. rsc.org

Furthermore, copolymers developed by polymerizing diketopyrrolopyrrole (DPP) units with thiophene derivatives, which can be sourced from this compound, have shown promising n-type or p-type transport characteristics. researchgate.netwikipedia.org Research into a π-expanded fused diketopyrrolopyrrole (FDPP) small molecule, for which dibrominated thiophenes are foundational precursors, yielded OFETs with p-type behavior and hole mobilities reaching up to 9.7 × 10⁻³ cm² V⁻¹ s⁻¹. wikipedia.orgmdpi.com These findings highlight the compound's role in creating a diverse range of semiconductors for transistor applications.

Table 1: Performance of OFETs Based on this compound Derivatives

| Semiconductor Derivative | Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Ion/Ioff Ratio |

|---|---|---|---|---|

| Benzothieno[2,3-b]thiophene (BTTB) rsc.org | p-type | 0.46 | - | > 10⁷ |

| Fused Diketopyrrolopyrrole (FDPP) wikipedia.orgmdpi.com | p-type | 9.7 × 10⁻³ | - | ~10⁵ |

| Arylene diimide-oligothiophene (NDI-1T) youtube.com | n-type | - | 0.35 | - |

Photovoltaic Devices and Solar Cells

In the field of renewable energy, this compound serves as a crucial building block for photoactive materials in organic photovoltaic (OPV) devices and all-polymer solar cells (APSCs). Its derivatives are often employed as the electron-donor material in the bulk heterojunction (BHJ) active layer, which is responsible for absorbing sunlight and generating charge carriers.

A notable example involves the synthesis of 2,2′:3′,2″-Terthiophene, a process that utilizes this compound in a Grignard reaction. youtube.com This terthiophene can then be used to construct more complex donor molecules like DCVT-BTT, which, when paired with a fullerene acceptor, resulted in a small-molecule organic solar cell with a power conversion efficiency (PCE) of 2.04%. youtube.com

Recent advancements in APSCs have also benefited from halogenated thiophenes. In one study, 2,3-dibromo-4,5-diiodothiophene, a derivative of this compound, was used as a solid additive in a polymer blend of PM6 and PY-IT. nih.gov The addition of this molecule helped to optimize the morphology of the active layer, leading to a significant enhancement in device performance. The resulting binary all-polymer solar cell achieved a remarkable power conversion efficiency of up to 18.3%, one of the highest reported for such devices. nih.gov This demonstrates that derivatives of this compound can play a critical role not only as primary photoactive components but also as performance-enhancing additives.

Table 2: Performance of Organic Solar Cells Utilizing this compound Derivatives

| Device Structure (Donor:Acceptor) | Role of Thiophene Derivative | Voc [V] | Jsc [mA/cm²] | FF [%] | PCE [%] |

|---|---|---|---|---|---|

| DCVT-BTT:PCBM youtube.com | Donor Material | - | - | - | 2.04 |

| PM6:PY-IT (as-cast) nih.gov | N/A (Control) | - | - | - | ~17.0 (implied) |

| PM6:PY-IT + SA-T3* nih.gov | Solid Additive | - | - | - | 17.4 - 18.3 |

| pBTTT:PCBM (1:4 ratio) aston.ac.uksciforum.net | Donor Polymer | - | - | - | 2.3 |

*SA-T3 is 2,3-dibromo-4,5-diiodothiophene

Functional Materials with Enhanced Properties

Beyond discrete electronic components, this compound contributes to the development of functional materials where molecular engineering imparts enhanced bulk properties.

Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, allowing for precise control over surface properties. While direct adsorption of this compound to form a SAM is not a widely documented application, its chemical reactivity makes it an excellent candidate for covalent surface functionalization.

The carbon-bromine bonds on the thiophene ring are reactive sites for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netyoutube.com This reaction enables the formation of a strong carbon-carbon bond between an organic halide and an organoboron compound. youtube.com Consequently, a surface (e.g., silicon, glass, or a metal oxide) can be pre-functionalized to bear boronic acid groups. Subsequent reaction with this compound in the presence of a palladium catalyst would covalently graft the thiophene molecule onto the surface. This technique allows for the precise modification of surface chemistry, enabling control over properties like wettability, adhesion, and biocompatibility. Such functionalized surfaces are critical in the development of biosensors, microfluidic devices, and platforms for controlled cell growth.

Advanced Materials for High-Performance Coatings and Composites

The synthesis of robust polymers from this compound opens avenues for creating advanced coatings and composites. Polymers derived from thiophene, such as polythiophenes and thienothiophenes, are known for their electrical conductivity and good thermal stability. researchgate.net

Conductive films can be deposited on various substrates through the electropolymerization of thiophene monomers. wikipedia.org This process creates a thin, adherent coating of conductive polymer. Such coatings are valuable for applications requiring static dissipation, electromagnetic interference (EMI) shielding, or corrosion resistance on metals. By incorporating this compound into the precursor monomers, the properties of the resulting polymer film can be tailored.

Furthermore, these conductive polymers can be used as functional fillers in insulating polymer matrices (like polyethylene (B3416737) or polylactic acid) to create conductive polymer composites. These composites combine the processability and mechanical properties of the host plastic with the electrical properties of the conductive polymer filler, finding use in applications such as 3D-printed electronics, sensors, and lightweight conductive components. The thermal stability exhibited by many thieno[3,2-b]thiophene (B52689) derivatives makes them promising candidates for inclusion in high-performance coatings designed for demanding environments where resistance to heat is crucial. researchgate.net

Role of 2,3 Dibromothiophene in Medicinal Chemistry and Agrochemical Development

Intermediate in Pharmaceutical Synthesis

2,3-Dibromothiophene serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its structure allows for selective chemical modifications, making it a versatile scaffold in drug discovery. smolecule.com The bromine atoms on the thiophene (B33073) ring can be replaced through various reactions to introduce different functional groups, leading to the creation of new derivatives with potential therapeutic properties. smolecule.com For instance, it is used in the synthesis of thieno[3,2-b]indole and thieno[3,4-b]indole systems, which are known to exhibit a range of biological activities. researchgate.net

The ability to perform site-selective reactions, such as the Suzuki cross-coupling, on this compound allows for the controlled synthesis of specific isomers of substituted thiophenes. This is particularly important in medicinal chemistry, where the biological activity of a compound can be highly dependent on its specific structure. The transposition of a halogen atom on the aromatic ring, a reaction known as the halogen dance, further expands the synthetic possibilities, enabling the creation of novel molecular structures for pharmaceutical development. researchgate.net

Exploration of Biological Activities of Functionalized Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities, including antitumor and antimicrobial properties. smolecule.com The thiophene ring itself is a component of many pharmacologically important compounds. mdpi.com

Thiophene derivatives have shown promise as anticancer agents. researchgate.net Research into thiophene-fused heterocyclic systems, which can be synthesized from this compound, has revealed significant antitumor activity. researchgate.net For example, certain naphthofuran and naphthothiophene derivatives, which can be conceptually linked back to thiophene-based starting materials, have demonstrated notable anticancer properties. researchgate.net Additionally, some thiophene derivatives have been found to be effective against specific cancer cell lines, such as the MCF-7 tumor cell line. researchgate.net

Thieno[3,2-b]indole moiety: This structural motif, accessible from this compound, has been associated with antitumor activity. researchgate.net

Naphthofuran and Naphthothiophene derivatives: These compounds, which can be synthesized using thiophene precursors, have shown significant anticancer properties. researchgate.net

The functionalization of the this compound core has yielded compounds with significant antimicrobial activity. Thiophene-based compounds have been shown to possess both antibacterial and antifungal properties. xdbiochems.com The presence of bromine atoms can enhance these biological activities. xdbiochems.com

Studies have shown that certain halo derivatives of thiophene exhibit activity against various microorganisms, including Escherichia coli, Bacillus subtilis, Colletotrichum capsici, and Candida albicans. asianpubs.org Furthermore, novel thiophene derivatives have demonstrated potent activity against drug-resistant Gram-negative bacteria. frontiersin.org For instance, some synthesized thiophene derivatives were found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com The antimicrobial efficacy is often linked to the specific substitutions on the thiophene ring. mdpi.comfrontiersin.org

Table 1: Examples of Antimicrobial Activity of Thiophene Derivatives

| Derivative Class | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Halo derivatives of thiophene | Escherichia coli, Bacillus subtilis, Colletorichum capsici, Candida albicans | Antimicrobial activity detected | asianpubs.org |

| Iminothiophene derivatives | Pseudomonas aeruginosa | More potent than standard drug gentamicin | mdpi.com |

| Thiophene derivatives with benzamide (B126) and piperidin-4-yloxy groups | Acinetobacter baumannii, Escherichia coli | Reduced Minimum Inhibitory Concentrations (MICs) | frontiersin.org |

| Thieno[2,3-b]thiophene derivatives | Geotricum candidum, Syncephalastrum racemosum | More potent or equipotent to standard drug Amphotericin B | nih.gov |

Development of Agrochemical Compounds

This compound and its derivatives are also utilized in the development of agrochemical compounds. guidechem.comcymitquimica.com Its role as a versatile synthetic intermediate allows for the creation of new molecules with potential applications as pesticides. guidechem.com The toxic effects of certain thiophene derivatives on pests form the basis of their use as fumigants and insecticides. guidechem.com The ability to generate transient thienyllithiums from this compound in flow microreactors has facilitated the synthesis of 3-substituted 2-thienylboronic acids and esters, which are valuable intermediates in the creation of agrochemicals. researchgate.net The "halogen dance" reaction is also noted for its potential in the agrochemical field. researchgate.net

Advanced Spectroscopic and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation (e.g., ¹H, ¹⁹F, ³¹P NMR)

The ¹H NMR spectrum of 2,3-dibromothiophene typically shows two doublets in the aromatic region, corresponding to the two adjacent protons at the C4 and C5 positions. The specific chemical shifts and coupling constants can vary depending on the solvent used. For instance, in cyclohexane, the protons appear at approximately δ 6.77 and δ 7.06 ppm with a coupling constant of J = 5.75 Hz. researchgate.net In chloroform-d (B32938) (CDCl₃), these shifts are observed at around δ 6.91 and δ 7.25 ppm with a coupling constant of J = 5.83 Hz. researchgate.net These parameters can be used as inputs for quantum mechanical calculations to generate a theoretical spectrum, which can then be compared with the experimental spectrum to validate the proposed structure and understand the spin system. researchgate.net

While ¹H NMR is the most common, other nuclei such as ¹³C, ¹⁹F, and ³¹P can be utilized when fluorine or phosphorus-containing reagents or substituents are involved in reactions with this compound. These NMR techniques can provide direct insight into the chemical transformations occurring at or near these specific atoms, helping to unravel complex reaction mechanisms. For example, changes in the chemical shift of a ³¹P-containing catalyst upon coordination to the thiophene (B33073) ring could be monitored to understand the catalytic cycle.

Interactive Table: ¹H NMR Data for this compound

| Solvent | Proton | Chemical Shift (ppm) | Coupling Constant (J_HH, Hz) | Reference |

| Cyclohexane | H-4 | 6.77 | 5.75 | researchgate.net |

| H-5 | 7.06 | 5.75 | researchgate.net | |

| Chloroform-d (CDCl₃) | H-4 | 6.91 | 5.83 | researchgate.net |

| H-5 | 7.25 | 5.83 | researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and reaction mechanisms of thiophene-based molecules. By solving the Schrödinger equation within the framework of DFT, researchers can calculate various molecular properties, such as optimized geometries, electronic energies, and spectroscopic parameters, which provide deep insights into the reactivity and stability of these compounds.

DFT calculations are frequently employed to study the electronic structure of thiophene derivatives, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the material, as well as its chemical reactivity. For instance, in a study of a chalcone (B49325) derivative of 3-bromothiophene (B43185), DFT calculations at the B3LYP level of theory were used to determine the HOMO and LUMO energies, which were found to be -6.367 eV and -2.705 eV, respectively, resulting in an energy gap of 3.662 eV. thermofisher.com Such calculations help in understanding the molecule's potential in electronic applications.

Furthermore, DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation barriers, which can help to predict the most favorable reaction pathway. For example, DFT studies have been used to investigate the mechanism of thiophene desulfurization on metal surfaces, a process relevant to the purification of fossil fuels. researchgate.net These calculations can reveal the elementary steps of the reaction, such as adsorption, C-S bond cleavage, and subsequent hydrogenation, providing a molecular-level understanding of the catalytic process. While not specifically on this compound, these studies on related thiophene compounds demonstrate the power of DFT in mechanistic investigations. nih.gov

Interactive Table: Calculated Electronic Properties of a 3-Bromothiophene Derivative using DFT

| Parameter | Value (eV) | Significance | Reference |

| E_HOMO | -6.367 | Energy of the Highest Occupied Molecular Orbital | thermofisher.com |

| E_LUMO | -2.705 | Energy of the Lowest Unoccupied Molecular Orbital | thermofisher.com |

| Energy Gap (ΔE) | 3.662 | Relates to electronic transitions and reactivity | thermofisher.com |

| Electrophilicity Index | 5.618 | A measure of the molecule's ability to accept electrons | thermofisher.com |

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) in Material Characterization

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful analytical techniques for the characterization of materials containing this compound, particularly in the solid state, such as in polymers or crystalline derivatives.

SEM, on the other hand, is used to visualize the surface morphology and microstructure of materials. This is particularly important for thin films of polymers synthesized using this compound as a monomer or building block. SEM images can reveal details about film uniformity, grain size, and the presence of defects, all of which can significantly impact the performance of electronic devices. bookpi.org For instance, in the characterization of poly(3-hexylthiophene) films, SEM and atomic force microscopy have been used to show that the morphology can range from highly ordered nanorods to more isotropic nodule structures, depending on the polymer's molecular weight and processing conditions. semanticscholar.org This morphological control is critical for optimizing charge transport in organic field-effect transistors and solar cells.

Interactive Table: Crystallographic Data for a this compound Derivative

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2,3-Dibromotetrahydrothiophene 1,1-dioxide | Orthorhombic | Pbca | Twisted ring conformation | researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Site-Selective Functionalization

The selective functionalization of the 2,3-dibromothiophene ring is a key area of ongoing research. The development of novel catalytic systems is crucial for controlling the regioselectivity of reactions, allowing for the precise introduction of various functional groups at specific positions.

Recent advancements have focused on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. unibo.it These methods have proven effective for creating carbon-carbon bonds and synthesizing complex thiophene-based structures. unibo.it For instance, palladium-catalyzed borylation has been developed to produce 2,3-substituted thienylboronic acids and esters, which are valuable intermediates in organic synthesis. acs.org

Future research will likely concentrate on the design of more efficient and selective catalysts. This includes the exploration of catalysts based on earth-abundant metals like iron and copper as more sustainable alternatives to precious metals. huarenscience.com Furthermore, the development of catalytic systems that allow for sequential and site-selective cross-coupling reactions on the dibrominated thiophene (B33073) core will open up new avenues for creating highly complex and functionalized molecules. researchgate.net The ability to predictably control the functionalization at the C2 and C3 positions is paramount for tailoring the properties of the resulting materials for specific applications. researchgate.net

Integration into Complex Supramolecular Architectures

The ability of this compound and its derivatives to participate in noncovalent interactions, such as halogen bonding and π–π stacking, makes them ideal candidates for the construction of complex supramolecular architectures. acs.org These self-assembled structures have potential applications in areas like molecular electronics and sensors. xdbiochems.com

Researchers have successfully designed and synthesized V-shaped heterocyclic aromatic ligands from 3,4-dibromothiophene (B32776) that form coordination polymers with metal ions like zinc(II) and cadmium(II). nju.edu.cn The geometry of the metal centers and the conformation of the ligands play a crucial role in directing the final supramolecular architecture. nju.edu.cn

Future work in this area will involve the rational design of this compound-based building blocks with specific functionalities to control their self-assembly into desired architectures. This could include the incorporation of hydrogen bonding motifs or other directional interactions to create intricate and highly ordered structures. acs.org The study of these supramolecular assemblies will provide insights into structure-property relationships and pave the way for the development of novel functional materials.

Design of Advanced Materials with Tunable Optoelectronic Properties

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. researchgate.netresearchgate.net this compound serves as a key precursor for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The introduction of different substituents onto the thiophene ring allows for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org For example, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the bandgap and absorption spectra of the resulting polymers. acs.orgrsc.org

Future research will focus on the design and synthesis of novel this compound derivatives to create materials with enhanced performance. This includes the development of polymers with higher charge carrier mobilities, improved stability, and broader absorption ranges for more efficient solar energy conversion. The systematic study of structure-property relationships will be crucial for the rational design of next-generation organic electronic materials.

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, the development of environmentally friendly synthetic routes for this compound and its derivatives is a critical area of research. researchgate.netchemistryjournals.net The principles of green chemistry, such as atom economy, the use of safer solvents, and the development of energy-efficient processes, are being increasingly applied to the synthesis of these compounds. chemistryjournals.netijsrst.com

Current research is exploring the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and reduce energy consumption. chemistryjournals.net Additionally, the development of catalytic systems that can operate in greener solvents, such as water or bio-derived solvents, is a key objective. huarenscience.com

Future efforts will be directed towards developing synthetic pathways that minimize waste generation and utilize renewable feedstocks. huarenscience.comijsrst.com This includes the exploration of biocatalytic and enzymatic approaches, which offer the potential for highly selective and environmentally benign transformations. huarenscience.com By integrating green chemistry principles into the synthesis of this compound-based materials, researchers can contribute to a more sustainable chemical industry. huarenscience.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 3140-93-0 | scbt.com |

| Molecular Formula | C4H2Br2S | scbt.com |

| Molecular Weight | 241.93 g/mol | scbt.com |

Q & A

Q. What are the key synthetic routes for 2,3-dibromothiophene, and how do reaction conditions influence product distribution?

- Methodological Answer : this compound is commonly synthesized via halogenation of thiophene derivatives or coupling reactions. For example, Pd(dppf)Cl₂-mediated coupling of this compound with organomagnesium reagents can yield bithiophene derivatives . Reaction optimization involves adjusting parameters like temperature and residence time in flow microreactors. Evidence from flow reactor experiments (e.g., -78°C to 0°C) shows that lower temperatures favor higher yields of intermediates like compound 8a (44–50%), while higher temperatures promote side products (e.g., 3a up to 43%) .

Q. How is NMR spectroscopy applied to characterize this compound and its derivatives?

- Methodological Answer : AB proton NMR analysis is critical for resolving coupling patterns in this compound. The two non-equivalent protons on the thiophene ring generate a doublet-of-doublets spectrum. Quantum mechanical calculations, using spin operators and Hamiltonian matrices (e.g., ), simulate spectral splitting. Experimental parameters (e.g., ) align with theoretical models, validating spin-spin coupling interpretations .

Q. What role does this compound play in synthesizing heteroaromatic boron compounds?

- Methodological Answer : this compound serves as a precursor for 3,2-borazaropyridines. A two-step synthesis involves dehalogenation and subsequent boron insertion. For instance, desulfurization and hydrogenation of intermediates derived from this compound retain aromaticity in borazaropyridine rings, confirmed by stability under reductive conditions .

Advanced Research Questions

Q. How can flow microreactor technology optimize the regioselectivity of this compound derivatives?

- Methodological Answer : Flow microreactors enable precise control over reaction kinetics. For example, varying residence times () and temperatures (-78°C to 0°C) alters the ratio of intermediates (e.g., compound 8a vs. 3a ). At and 0°C, 3a dominates (43% yield), suggesting prolonged mixing favors secondary pathways .

Q. What quantum mechanical models explain the AB NMR splitting in this compound?

- Methodological Answer : The Hamiltonian operator combines chemical shift () and spin-spin coupling () terms. Diagonalizing the matrix reveals eigenstates (e.g., ) corresponding to observed transitions. Transition probabilities () validate the selection rule where only one spin flips during excitation .

Q. How do palladium catalysts influence regioselectivity in this compound arylation?

- Methodological Answer : Palladium-catalyzed arylation with [Ph₂I⁺][BF₄⁻] favors C(2) substitution via electrophilic palladation. AgNO₃–KF activation promotes C(5) arylation through reductive elimination pathways. Mechanistic studies suggest ligand-assisted proton abstraction (e.g., carbonate) dictates selectivity, excluding single-electron transfer (SEAr) mechanisms .

Data Contradiction Analysis

Q. How to resolve discrepancies in product yields under varying reaction conditions?

- Methodological Answer : Conflicting data (e.g., compound 8a yield dropping from 66% to 43% at -78°C with ) may arise from competing pathways. Systematic analysis includes:

- Comparing activation energies via Arrhenius plots.

- Using quenching experiments to trap intermediates.

- Validating kinetics with computational models (e.g., DFT for transition states).

Q. Why do Fourier transform NMR spectra of this compound show distinct doublet patterns?

- Methodological Answer : The zero and double quantum transitions in 2D NMR spectra (Figure 17, three-pulse experiment) arise from weakly coupled two-spin systems. Absolute value Fourier transforms simplify interpretation by suppressing phase distortions, clarifying splitting patterns obscured in time-domain data .

Methodological Guidance

Q. What steps are required for computational simulation of halogenated thiophene spectra?

- Methodological Answer :

Define spin operators () and identity matrices.

Construct the Hamiltonian incorporating chemical shifts and -coupling.

Diagonalize the matrix to obtain eigenvalues (transition frequencies) and eigenvectors.

Q. How to design experiments for analyzing transient intermediates in this compound reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。